molecular formula C6H12F9O6PS B14330194 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane CAS No. 101153-71-3

2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane

Cat. No.: B14330194
CAS No.: 101153-71-3
M. Wt: 414.18 g/mol
InChI Key: XDEULVMDKOAJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane: is a compound that combines the properties of trifluoroethanol and a phosphane derivative. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of trifluoroethanol with a phosphane derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may also include purification steps to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphane oxides, while substitution reactions may produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound without the phosphane derivative.

    Phosphane Derivatives: Compounds with similar phosphane structures but different substituents.

Uniqueness

2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to its combination of trifluoroethanol and phosphane properties.

Properties

CAS No.

101153-71-3

Molecular Formula

C6H12F9O6PS

Molecular Weight

414.18 g/mol

IUPAC Name

2,2,2-trifluoroethanol;trihydroxy(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/3C2H3F3O.H3O3PS/c3*3-2(4,5)1-6;1-4(2,3)5/h3*6H,1H2;(H3,1,2,3,5)

InChI Key

XDEULVMDKOAJEZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.OP(=S)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.